REACTION_CXSMILES
|
BrBr.[CH3:3][O:4][C:5](=[O:16])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH:12][C:13]([NH2:15])=[S:14])[CH:7]=1.CCOCC>C(O)(=O)C>[CH3:3][O:4][C:5]([C:6]1[C:7]2[S:14][C:13]([NH2:15])=[N:12][C:8]=2[CH:9]=[CH:10][CH:11]=1)=[O:16]
|
Name
|
|
Quantity
|
13.4 mmol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)NC(=S)N)=O
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach RT
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
STIRRING
|
Details
|
The residue is stirred vigorously in a sat aq. NaHCO3 solution
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The obtained solid is dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |